molecular formula C28H42N4O6 B190309 クコアミンA CAS No. 75288-96-9

クコアミンA

カタログ番号 B190309
CAS番号: 75288-96-9
分子量: 530.7 g/mol
InChIキー: IOLDDENZPBFBHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kukoamine A is a chemical compound that is present in some plants including Lycium chinense, potatoes, and tomatoes . It is a natural occurring spermine derivative . The most prevalent example is Kukoamine A; others include Kukoamine B, C, and D . Chemically, Kukoamines are catechols and also dihydrocaffeic acid derivatives of polyamines .


Synthesis Analysis

The synthesis of Kukoamine A involves direct selective acylation of the primary amino functions of spermine and spermidine with a variety of isolable succinimidyl cinnamates, followed by catalytic hydrogenation . This process yields high amounts of the spermine alkaloid Kukoamine A and analogs suitable for structure-activity relationship studies .


Molecular Structure Analysis

Kukoamine A has a linear-chain structure in which two dihydrocaffeoyl moieties are individually connected to two terminal N-atoms . The molecular formula of Kukoamine A is C28H42N4O6 .


Chemical Reactions Analysis

Kukoamine A has been found to have diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties . It inhibits colony formation of U251 and WJ1 glioblastoma cells in a concentration-dependent manner . It halts the cell cycle at the G0/G1 phase and induces apoptosis when used at concentrations of 60 and 80 µg/ml .


Physical And Chemical Properties Analysis

The molar mass of Kukoamine A is 530.666 g·mol−1 . More detailed physical and chemical properties may require further experimental analysis.

科学的研究の応用

骨粗鬆症に対する効果

KuAは、骨粗鬆症治療薬の標的として特定されています。骨粗鬆症は、骨密度が低下し、骨の微細構造が損なわれることを特徴としています。研究では、クコの実(LC)から抽出されたKuAが、骨量の減少を抑制する強力な効果を示すことが実証されています。骨粗鬆症誘発マウスモデルを用いた生体内実験では、KuAは骨密度を有意に増加させ、骨の微細構造を改善し、骨芽細胞分化関連遺伝子の発現を強化することが明らかになりました。 これらの知見は、KuAが骨粗鬆症の発症を予防する可能性を示唆しています .

リポキシゲナーゼ阻害

KuAアナログは、リポキシゲナーゼ阻害活性について評価されています。リポキシゲナーゼは、炎症やラジカル攻撃において重要な役割を果たします。KuAとその誘導体は、炎症レベルの抑制と酸化ストレスからの保護において有望な結果を示しています。 これらの特性により、KuAは炎症性疾患の管理のための潜在的な候補となります .

抗酸化作用と細胞保護効果

KuAとその異性体であるクコアミンB(KB)の比較研究から、興味深い知見が明らかになりました。両方のフェノール性アルカロイドは、細胞モデルとさまざまな抗酸化アッセイを用いて調査されました。KuAは、酸化ストレスと炎症を軽減することにより、細胞保護効果を示しました。 これらの効果を理解することは、酸化ストレス関連疾患に対する治療戦略の開発に貢献する可能性があります .

メタボロミクスとリピドミクス

KuAは、メタボロミクスとリピドミクスアプローチを用いて研究されています。リピドミクス分析では、KB(関連化合物)が血中のトリグリセリド、コレステロール、ホスファチジルエタノールアミンレベルを低下させ、ホスファチジルコリンを増加させることが明らかになりました。さらに、KBはアシルカルニチンを増加させ、全身性炎症を抑制しました。 これらの知見は、KuAが脂質代謝と炎症に潜在的な影響を与える可能性を強調しています .

スペルミンアルカロイド合成

KuAとそのアナログの効率的な合成は、スペルミンとスペルミジンの直接的な選択的アシル化によって達成されました。これらの合成化合物は、構造活性相関研究に適しています。 これらの化学的特性を理解することは、生物活性を向上させた新規誘導体の設計に役立ちます .

作用機序

Target of Action

Kukoamine A (KuA) is a bioactive compound that has been identified as having significant effects on several targets. One of the primary targets of KuA is Glycogen Phosphorylase (PYGM) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. KuA has also been found to inhibit trypanothione reductase , an enzyme that is essential for the survival of certain parasites .

Mode of Action

KuA interacts with its targets in several ways. It has been found to regulate PYGM, which is associated with a maximum number of active ingredients of Lycium Chinense Mill (LC), a plant from which KuA is extracted . By inhibiting trypanothione reductase, KuA exhibits antihypertensive activity . Furthermore, KuA has been shown to attenuate lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the PI3K/Akt pathway .

Biochemical Pathways

KuA affects several biochemical pathways. It has been found to increase acylcarnitines and reduce systemic inflammation . It also regulates nuclear transcription factors such as NF-κB and/or PPAR to reduce inflammation and facilitate a shift toward metabolic and inflammatory homeostasis . In addition, KuA has been shown to improve osteogenic differentiation and mineralization in cell experiments .

Pharmacokinetics

A study on kukoamine b, a compound similar to kua, found that it had a mean elimination half-life of 340–488 hours, a clearance of 935–1349 L/h, and a distribution volume of 4574–10190 L . The average accumulation ratios of area under the plasma concentration–time curve and maximum plasma concentration were 1.06 and 1.02, respectively .

Result of Action

KuA has been found to have several molecular and cellular effects. In vivo, KuA treatment significantly increased the bone mineral density and improved bone microarchitecture . It also increased mRNA expression of osteoblastic differentiation-related genes in ovariectomized mice and protected against cell apoptosis, oxidative stress level, and inflammation . In vitro, KuA significantly improved osteogenic differentiation and mineralization in cell experiments .

Action Environment

The action of KuA can be influenced by various environmental factors. For instance, the pH value can affect the IC50 values of KuA in PTIO•-scavenging assays . .

Safety and Hazards

Kukoamine A is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDDENZPBFBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Record name Kukoamine A
Source Wikipedia
URL https://en.wikipedia.org/wiki/Kukoamines
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318256
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75288-96-9
Record name Kukoamine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75288-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kukoamine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kukoamine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kukoamine A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030392
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Kukoamine A
Reactant of Route 2
Kukoamine A
Reactant of Route 3
Reactant of Route 3
Kukoamine A
Reactant of Route 4
Kukoamine A
Reactant of Route 5
Kukoamine A
Reactant of Route 6
Kukoamine A

Q & A

ANone: Kukoamine A exhibits its effects through multiple pathways. Studies have shown that it can:

  • Activate the Akt/GSK-3β pathway: This pathway is involved in cell survival, proliferation, and metabolism. Activation of this pathway by Kukoamine A has been shown to protect against myocardial ischemia-reperfusion injury [, ] and attenuate lipopolysaccharide-induced apoptosis and inflammation in nucleus pulposus cells [].
  • Inhibit C-C motif chemokine receptor 5 (CCR5): CCR5 plays a role in inflammatory responses. Kukoamine A's inhibition of CCR5 has been linked to its protective effects against lipopolysaccharide-induced lung injury [].
  • Act as a μ-opioid receptor agonist: Kukoamine A's binding to this receptor may contribute to its analgesic and anti-inflammatory effects [].
  • Inhibit trypanothione reductase (TR): This enzyme is essential for the survival of certain parasites, making it a potential drug target. Kukoamine A's selective inhibition of TR makes it a promising lead for anti-parasitic drug development [].

ANone: The downstream effects of Kukoamine A vary depending on the specific target and cell type involved. Some observed effects include:

  • Reduced oxidative stress: Kukoamine A has been shown to reduce oxidative stress markers such as reactive oxygen species (ROS) and malondialdehyde (MDA) [, , , , ].
  • Suppressed inflammation: Kukoamine A can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ].
  • Inhibition of apoptosis: Kukoamine A can protect against cell death induced by various stimuli, including hypoxia/reoxygenation and lipopolysaccharide [, , , ].
  • Modulation of extracellular matrix degradation: Kukoamine A has been shown to attenuate the degradation of extracellular matrix components such as collagen II in nucleus pulposus cells [].

ANone: The molecular formula of Kukoamine A is C34H52N4O8, and its molecular weight is 648.8 g/mol.

A: Spectroscopic data, including NMR and mass spectrometry data, for Kukoamine A can be found in the literature. For instance, LC-MS/MS analysis was employed to identify and characterize Kukoamine A and its metabolites in Lycii Cortex [].

ANone: Studies investigating Kukoamine A analogs have provided insights into the structure-activity relationships:

  • Polyamine chain length: The spermine derivative (Kukoamine A) showed mixed inhibition of trypanothione reductase, while the corresponding spermidine derivative exhibited purely competitive inhibition [].
  • Acyl substituent: The nature and position of the acyl substituent on the polyamine backbone significantly impacted the inhibitory potency against trypanothione reductase []. Replacing dihydrocaffeic acid units with O,O′-dimethylcaffeic acid units in Kukoamine A yielded analogs with potent lipoxygenase inhibitory and anti-inflammatory activities [].

ANone: Various cell-based assays have been employed to investigate the effects of Kukoamine A, including:

  • Human alveolar basal epithelial cells (HABECs): To study the effects of Kukoamine A on Mycoplasma pneumoniae pneumonia [].
  • Rat nucleus pulposus cells (NPCs): To investigate the role of Kukoamine A in intervertebral disc degeneration [].
  • Human keratinocyte cell lines (HaCaT): To assess the protective effects of Kukoamine A against trans-2-nonenal-induced cell damage [].
  • Human glioblastoma cells: To evaluate the inhibitory effects of Kukoamine A on tumor cell growth and migration [].

ANone: Several animal models have been utilized to evaluate the effects of Kukoamine A:

  • Spontaneously Hypertensive Rats (SHRs): To assess the antihypertensive effects of Kukoamine A and related compounds [, , ].
  • Mouse model of lipopolysaccharide-induced lung injury: To investigate the protective effects of Kukoamine A in lung injury [].
  • Rat model of carrageenan-induced paw edema: To evaluate the anti-inflammatory effects of Kukoamine A and its analogs [, ].
  • Rat model of myocardial ischemia-reperfusion injury: To study the cardioprotective effects of Kukoamine A [, ].
  • Mouse model of sepsis: To investigate the therapeutic potential of Kukoamine B in sepsis [, , ].
  • 6-OHDA-induced Parkinson's disease model: To explore the neuroprotective effects of Kukoamine A in Parkinson's disease [, ].
  • Ovariectomized mice: To evaluate the anti-osteoporotic effects of Kukoamine B [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。